molecular formula C12H16ClNO2 B1522959 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride CAS No. 1251924-52-3

1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

Cat. No.: B1522959
CAS No.: 1251924-52-3
M. Wt: 241.71 g/mol
InChI Key: CQOGHAZSKGBZPK-UHFFFAOYSA-N
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Description

1-(Dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group attached to an indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride typically involves multiple steps, starting with the formation of the indene core

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and maximize efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and heat.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Various nucleophiles, such as halides or alkyl groups, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted indenes or other derivatives.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways and mechanisms.

  • Industry: The compound could be used in the manufacture of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism by which 1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • 1-(Dimethylamino)propan-2-ol

  • 1-(Dimethylamino)pyrrole

  • 2-(Dimethylamino)ethanol

Uniqueness: 1-(Dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride is unique due to its indene core and the presence of the dimethylamino group, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOGHAZSKGBZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2=CC=CC=C21)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
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1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
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1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
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1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
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1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride
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1-(dimethylamino)-2,3-dihydro-1H-indene-1-carboxylic acid hydrochloride

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